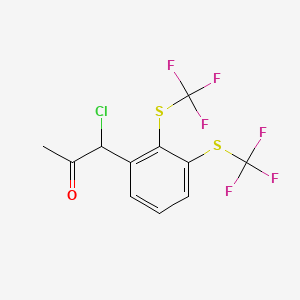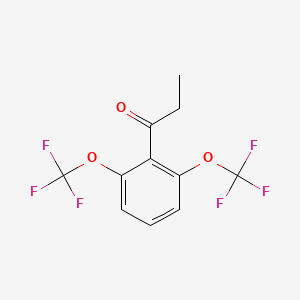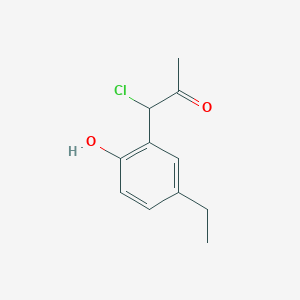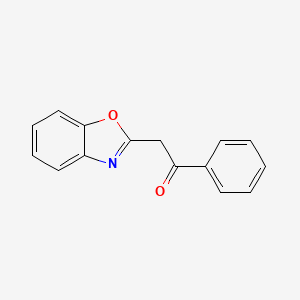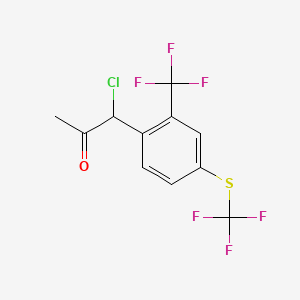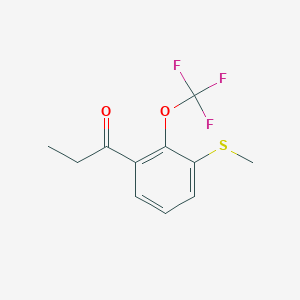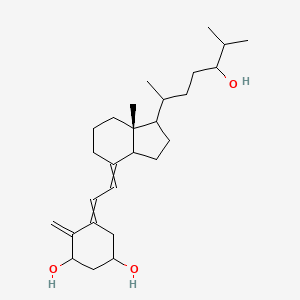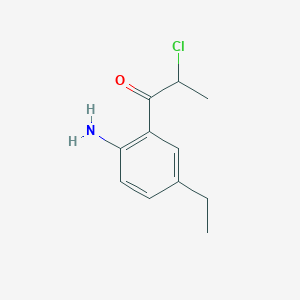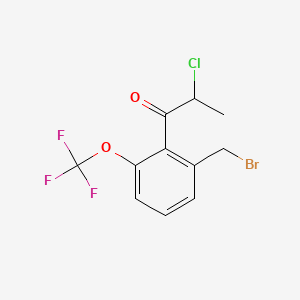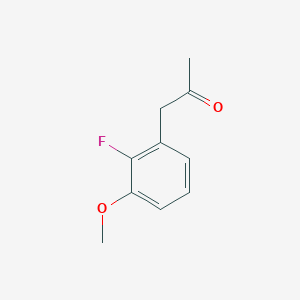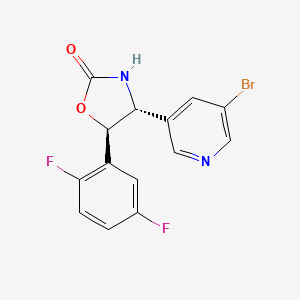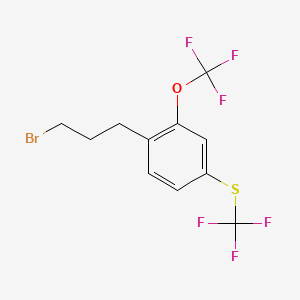
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, trifluoromethoxy, and trifluoromethylthio groups
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains the trifluoromethoxy and trifluoromethylthio groups.
Bromopropylation: The introduction of the bromopropyl group is achieved through a nucleophilic substitution reaction. This involves reacting the benzene derivative with 3-bromopropyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of corresponding alcohols or aldehydes. Reduction reactions can also occur, converting the bromopropyl group to a propyl group.
Common Reagents and Conditions: Typical reagents for these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethoxy and trifluoromethylthio groups can influence the compound’s electronic properties and reactivity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene: This compound has a similar structure but with a fluorine atom instead of a trifluoromethylthio group. The presence of the fluorine atom can significantly alter its reactivity and applications.
1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene:
The uniqueness of this compound lies in its combination of substituents, which impart distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H9BrF6OS |
|---|---|
Molekulargewicht |
383.15 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9BrF6OS/c12-5-1-2-7-3-4-8(20-11(16,17)18)6-9(7)19-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
ZPXRWXPGZWDDIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC(F)(F)F)OC(F)(F)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


